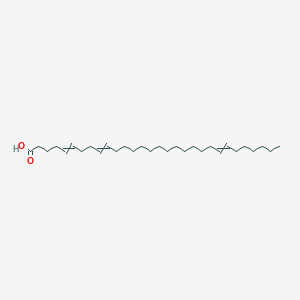![molecular formula C14H18O4 B14456351 3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde CAS No. 74474-51-4](/img/structure/B14456351.png)
3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde is a chemical compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . This compound is known for its unique structure, which includes methoxy groups and a prenylated side chain attached to a benzaldehyde core. It is also referred to as isopentenyloxysyringaldehyde .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde typically involves the reaction of 3,5-dimethoxy-4-hydroxybenzaldehyde with 3-methylbut-2-en-1-ol in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, a common method involves the use of potassium hydroxide in an ethanolic solution, followed by stirring at room temperature for 48 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzoic acid.
Reduction: Formation of 3,5-dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the methoxy and prenylated groups may enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethoxy-4-hydroxybenzaldehyde: Lacks the prenylated side chain.
3,4-Dimethoxybenzaldehyde: Lacks the methoxy group at the 5-position and the prenylated side chain.
Syringaldehyde: Contains a hydroxyl group instead of the prenylated side chain.
Uniqueness
3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde is unique due to its combination of methoxy groups and a prenylated side chain, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
74474-51-4 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
3,5-dimethoxy-4-(3-methylbut-2-enoxy)benzaldehyde |
InChI |
InChI=1S/C14H18O4/c1-10(2)5-6-18-14-12(16-3)7-11(9-15)8-13(14)17-4/h5,7-9H,6H2,1-4H3 |
Clé InChI |
RUHPVABIDKCXIA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOC1=C(C=C(C=C1OC)C=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


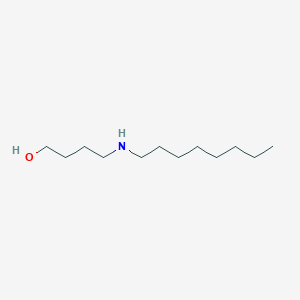
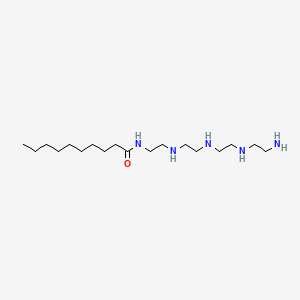
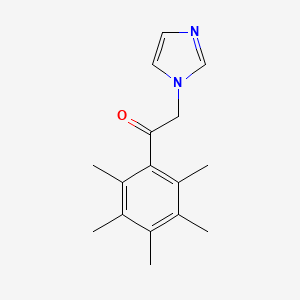

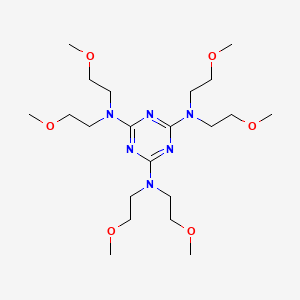
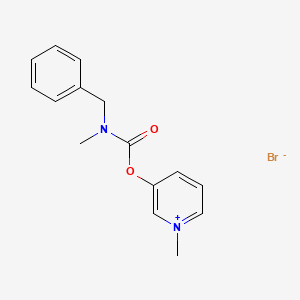
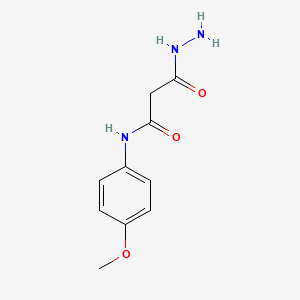
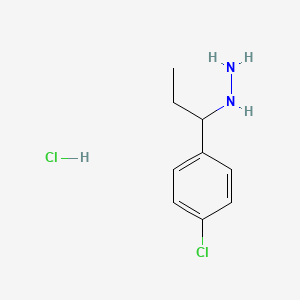
![1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14456333.png)



